3-Nitro-N'-[(E)-[2-(octyloxy)phenyl]methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-N’-[(E)-[2-(octyloxy)phenyl]methylidene]benzohydrazide is a complex organic compound belonging to the class of hydrazones. Hydrazones are known for their versatile biological activities and are formed by the reaction of hydrazine with ketones or aldehydes. This particular compound features a nitro group, which is a significant functional group in organic chemistry due to its electron-withdrawing properties and its role in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N’-[(E)-[2-(octyloxy)phenyl]methylidene]benzohydrazide typically involves the condensation of 3-nitrobenzohydrazide with 2-(octyloxy)benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
The process would be optimized for yield and purity, and may involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-N’-[(E)-[2-(octyloxy)phenyl]methylidene]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
3-Nitro-N’-[(E)-[2-(octyloxy)phenyl]methylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its anti-inflammatory properties and potential as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Nitro-N’-[(E)-[2-(octyloxy)phenyl]methylidene]benzohydrazide involves its interaction with biological targets through its nitro and hydrazone functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Nitro-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide
- 3-Nitro-N’-[(E)-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)methylidene]aniline
- 3-Nitro-N’-[(E)-[4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene]benzohydrazide
Uniqueness
3-Nitro-N’-[(E)-[2-(octyloxy)phenyl]methylidene]benzohydrazide is unique due to its octyloxy substituent, which imparts distinct lipophilic properties, enhancing its interaction with lipid membranes and potentially improving its bioavailability and efficacy in biological systems .
Properties
Molecular Formula |
C22H27N3O4 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
3-nitro-N-[(E)-(2-octoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H27N3O4/c1-2-3-4-5-6-9-15-29-21-14-8-7-11-19(21)17-23-24-22(26)18-12-10-13-20(16-18)25(27)28/h7-8,10-14,16-17H,2-6,9,15H2,1H3,(H,24,26)/b23-17+ |
InChI Key |
LDSCVOWENUKXHO-HAVVHWLPSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.